molecular formula C7H12O4S B14521326 (Propane-1-sulfonyl)methyl prop-2-enoate CAS No. 62839-39-8

(Propane-1-sulfonyl)methyl prop-2-enoate

Cat. No.: B14521326
CAS No.: 62839-39-8
M. Wt: 192.24 g/mol
InChI Key: YRFGIWRXWMSOLM-UHFFFAOYSA-N
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Description

(Propane-1-sulfonyl)methyl prop-2-enoate is an organic compound with the molecular formula C7H12O4S. It is a sulfonyl ester, which means it contains a sulfonyl group (SO2) attached to an ester group (COOR). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propane-1-sulfonyl)methyl prop-2-enoate typically involves the reaction of propane-1-sulfonyl chloride with methyl prop-2-enoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Propane-1-sulfonyl chloride+Methyl prop-2-enoate(Propane-1-sulfonyl)methyl prop-2-enoate+HCl\text{Propane-1-sulfonyl chloride} + \text{Methyl prop-2-enoate} \rightarrow \text{this compound} + \text{HCl} Propane-1-sulfonyl chloride+Methyl prop-2-enoate→(Propane-1-sulfonyl)methyl prop-2-enoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Propane-1-sulfonyl)methyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

(Propane-1-sulfonyl)methyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Propane-1-sulfonyl)methyl prop-2-enoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (Propane-1-sulfonyl)methyl propanoate: Similar structure but with a saturated ester group.

    (Propane-1-sulfonyl)methyl but-2-enoate: Similar structure but with a longer carbon chain.

Uniqueness

(Propane-1-sulfonyl)methyl prop-2-enoate is unique due to its combination of a sulfonyl group and an unsaturated ester group

Properties

CAS No.

62839-39-8

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

propylsulfonylmethyl prop-2-enoate

InChI

InChI=1S/C7H12O4S/c1-3-5-12(9,10)6-11-7(8)4-2/h4H,2-3,5-6H2,1H3

InChI Key

YRFGIWRXWMSOLM-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)COC(=O)C=C

Origin of Product

United States

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